Benzenebutanoyl chloride, 4-chloro-
Description
Significance in Organic Synthesis
The principal significance of Benzenebutanoyl chloride, 4-chloro- in organic synthesis lies in its utility as a key starting material for intramolecular Friedel-Crafts acylation reactions. blogspot.commasterorganicchemistry.com This type of reaction is a powerful method for the formation of cyclic ketones, and in the case of this specific compound, it leads to the synthesis of substituted tetralones. orgsyn.orgblogspot.com Tetralones are bicyclic aromatic ketones that serve as important structural motifs and intermediates in the synthesis of a wide array of pharmacologically active compounds, including those with antibacterial and anticancer properties. nih.govnih.gov
The intramolecular cyclization of Benzenebutanoyl chloride, 4-chloro- is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or strong protic acids like polyphosphoric acid. blogspot.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution on the tethered chlorophenyl ring to form a new six-membered ring, resulting in a 7-chloro-1-tetralone (B152742) structure. The presence of the chloro-substituent on the aromatic ring influences the electronic properties of the ring and can affect the regioselectivity and rate of the cyclization reaction.
The development of more environmentally benign and efficient methods for Friedel-Crafts acylation is an active area of research. organic-chemistry.org Recent studies have explored the use of alternative catalysts and reaction conditions to minimize the use of stoichiometric amounts of Lewis acids and reduce waste. orgsyn.orgorganic-chemistry.org
Table 2: Intramolecular Friedel-Crafts Acylation
| Reactant | Catalyst/Reagent | Product | Significance of Product |
|---|
Historical Context of Related Acyl Chlorides in Research
Acyl chlorides, as a class of organic compounds, have a long and significant history in chemical research, dating back to the 19th century. Their high reactivity makes them valuable reagents for the formation of esters, amides, and, notably, for the acylation of aromatic compounds through the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877. This reaction has become a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. organic-chemistry.org
Initially, the Friedel-Crafts acylation was performed using an acyl chloride in conjunction with a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride. youtube.com This classical approach, while effective, generates a significant amount of acidic waste during aqueous workup due to the complexation of the catalyst with the ketone product. orgsyn.org
The intramolecular variant of the Friedel-Crafts acylation, used to synthesize cyclic ketones like tetralones, was also developed early in the history of this reaction. For example, the cyclization of γ-phenylbutyryl chloride to α-tetralone has been a well-established procedure for many years. orgsyn.orgblogspot.com Over time, research has focused on improving the efficiency and environmental footprint of these reactions. This has led to the exploration of a variety of catalysts, including other Lewis acids and strong Brønsted acids, as well as the development of catalytic and solvent-free methods. organic-chemistry.orgscience.gov The study of substituted acyl chlorides, such as Benzenebutanoyl chloride, 4-chloro-, is a continuation of this long-standing research effort to create complex molecular architectures from simpler precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-(4-chlorophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2 |
InChI Key |
XPWUMCUGYGUAKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzenebutanoyl Chloride, 4 Chloro
Direct Synthesis Routes
Direct synthesis methods provide the most straightforward pathways to Benzenebutanoyl chloride, 4-chloro-, primarily starting from its corresponding carboxylic acid or through specific halogenation reactions.
From Carboxylic Acid Precursors
The most prevalent and well-established method for synthesizing Benzenebutanoyl chloride, 4-chloro- is through the chlorination of its parent carboxylic acid, 4-chlorobenzenebutanoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comlibretexts.org
The reaction with thionyl chloride converts the carboxylic acid into the acyl chloride, producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. youtube.comyoutube.com This method is highly efficient and widely used for its simplicity and the high yield of the resulting acid chloride. researchgate.net
Alternatively, oxalyl chloride can be employed, often with a catalytic amount of N,N-dimethylformamide (DMF). chem-soc.siresearchgate.net The catalyst reacts with oxalyl chloride to form an active chlorinating agent, the Vilsmeier reagent, in situ. wikipedia.org This method is known for its mild reaction conditions and high product purity. researchgate.net While more expensive than thionyl chloride, oxalyl chloride is often preferred for smaller-scale syntheses where clean conversion is critical. wikipedia.org
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion
| Reagent | Catalyst | Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Often none; Pyridine (B92270) sometimes used | SO₂(g), HCl(g) | Inexpensive, gaseous byproducts are easily removed. masterorganicchemistry.comyoutube.com |
| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | CO(g), CO₂(g), HCl(g) | Mild reaction conditions, high purity of product. chem-soc.siwikipedia.org |
| Phosphorus Pentachloride (PCl₅) | None | POCl₃, HCl(g) | Powerful reagent, effective for unreactive acids. |
The general mechanism for these reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by a nucleophilic acyl substitution by a chloride ion. masterorganicchemistry.comyoutube.com
Halogenation-Based Approaches
While less common than starting from the carboxylic acid, it is theoretically possible to synthesize acyl chlorides through the direct halogenation of precursor aldehydes. This approach involves the oxidation of the aldehyde functional group concurrently with chlorination. However, specific documented examples for the direct conversion of 4-chlorobenzenebutanal to Benzenebutanoyl chloride, 4-chloro- are not prevalent in standard literature. Generally, the oxidation of aldehydes to carboxylic acids is a more common pathway, which would then be followed by the chlorination methods described in section 2.1.1.
Alternative halogenation approaches focus on the synthesis of the chlorinating agents themselves, such as the photochemical oxidation of chloroform (B151607) to produce phosgene (B1210022), which can then be used to convert carboxylic acids to acyl chlorides. acs.org
Advanced Synthetic Strategies
Recent advancements in chemical synthesis have led to the development of more sophisticated strategies that emphasize sustainability, efficiency, and selectivity.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides to enhance safety and reduce environmental impact. A significant development in this area is the use of continuous flow chemistry. acs.org Flow synthesis allows for the on-demand, in situ generation of hazardous reagents like phosgene from less toxic precursors like chloroform, thereby avoiding the storage and transport of highly toxic substances. acs.org
This technology offers several advantages for the synthesis of Benzenebutanoyl chloride, 4-chloro-:
Enhanced Safety: Confined reaction spaces in flow reactors minimize the risks associated with handling toxic and unstable reagents. acs.org
Improved Efficiency: Rapid and efficient activation and conversion of the carboxylic acid can be achieved. researchgate.net
Seamless Operation: Flow systems can integrate multiple reaction steps, such as the formation of the acid chloride followed immediately by a subsequent coupling reaction, into a single continuous process. oup.comvapourtec.com
Table 2: Green Chemistry Approaches in Acyl Chloride Synthesis
| Strategy | Principle | Application to Benzenebutanoyl chloride, 4-chloro- Synthesis |
|---|---|---|
| Flow Chemistry | Process intensification, in situ reagent generation | Enables safe, on-demand synthesis using hazardous chlorinating agents within a closed system, reducing waste and improving process control. acs.orgresearchgate.net |
| Catalytic Reagents | Use of catalytic vs. stoichiometric reagents | Employing catalytic DMF with oxalyl chloride reduces the overall amount of reagents needed compared to older stoichiometric methods. chem-soc.si |
| Atom Economy | Maximizing incorporation of starting materials | Reactions using SOCl₂ or (COCl)₂ are atom-efficient as the byproducts are stable, low-molecular-weight gases. youtube.com |
Chemo- and Regioselective Preparations
Chemoselectivity and regioselectivity are crucial for the efficient synthesis of complex molecules like Benzenebutanoyl chloride, 4-chloro-.
Chemoselectivity: The conversion of 4-chlorobenzenebutanoic acid to its acid chloride is an excellent example of a chemoselective reaction. Reagents like thionyl chloride and oxalyl chloride are highly selective for the carboxylic acid functional group, leaving the stable aryl chloride bond on the benzene (B151609) ring untouched under standard reaction conditions. masterorganicchemistry.comchem-soc.si This inherent selectivity prevents unwanted side reactions and simplifies the purification of the final product.
Regioselectivity: The regioselectivity of the synthesis is primarily determined during the preparation of the precursor, 4-chlorobenzenebutanoic acid. A common method to introduce the butanoic acid side chain is through a Friedel-Crafts acylation of chlorobenzene (B131634). To obtain the desired para-substituted product (4-chloro), reaction conditions must be carefully controlled. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with a suitable acylating agent, followed by reduction, can direct the substitution to the desired position. orgsyn.orgresearchgate.net The choice of solvent and the rate of addition can also influence the isomer distribution, minimizing the formation of the ortho isomer. orgsyn.org
Reaction Pathways and Mechanisms of Benzenebutanoyl Chloride, 4 Chloro
Electrophilic Acylation Reactions
Electrophilic acylation, particularly the Friedel-Crafts reaction, is a cornerstone of C-C bond formation in aromatic chemistry. 4-Chlorobenzenebutanoyl chloride serves as a potent acylating agent in these transformations.
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. sigmaaldrich.comorganic-chemistry.orgpearson.com The reaction involves treating an aromatic compound (arene) with an acyl chloride, such as 4-chlorobenzenebutanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.commasterorganicchemistry.com This process leads to the formation of an aryl ketone, deactivating the product and thus preventing further acylation. organic-chemistry.org
The initial and crucial step in the Friedel-Crafts acylation is the generation of a highly reactive electrophile, the acylium ion. sigmaaldrich.comyoutube.com This is achieved through the interaction of the acyl chloride with a Lewis acid catalyst. pearson.commasterorganicchemistry.com
The mechanism proceeds as follows:
The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the 4-chlorobenzenebutanoyl chloride. sigmaaldrich.commasterorganicchemistry.comyoutube.com This coordination makes the chlorine a much better leaving group. masterorganicchemistry.com
The carbon-chlorine bond cleaves, resulting in the formation of a resonance-stabilized acylium ion and a complex anion, [AlCl₄]⁻. sigmaaldrich.commasterorganicchemistry.combyjus.com
The resulting acylium ion is a potent electrophile due to the positive charge on the carbon atom, which is stabilized by resonance with the adjacent oxygen atom. sigmaaldrich.comyoutube.com Unlike the carbocations formed during Friedel-Crafts alkylation, this acylium ion is not prone to rearrangement, which allows for the synthesis of products with well-defined structures. organic-chemistry.orgmasterorganicchemistry.com
Once the acylium ion is generated, it is attacked by the electron-rich aromatic ring in a two-step electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commsu.edu
The steps are:
Attack by the Aromatic Ring : The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.commasterorganicchemistry.com This step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu The result is the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.commsu.edu
Restoration of Aromaticity : In the final, fast step, a proton (H⁺) is removed from the sp³-hybridized carbon of the sigma complex by a weak base, which is typically the [AlCl₄]⁻ anion formed in the first stage. byjus.comyoutube.com The electrons from the C-H bond move to reform the π-bond, thereby restoring the aromaticity of the ring. masterorganicchemistry.com This results in the final acylated product, an aryl ketone, along with the regeneration of the Lewis acid catalyst (AlCl₃) and the formation of HCl. youtube.com
The position of acylation on a substituted aromatic ring is dictated by the nature of the substituent already present. Substituents influence both the rate of reaction and the orientation (regioselectivity) of the incoming acyl group.
Activating Groups : Electron-donating groups (e.g., alkyl, alkoxy groups) on the aromatic substrate increase the nucleophilicity of the ring, making it more reactive towards electrophiles. These groups are typically ortho, para-directors, meaning the acylation occurs primarily at the positions ortho and para to the substituent. For example, the acylation of toluene (B28343) with a substituted benzoyl chloride predominantly yields the para and ortho isomers. uni-stuttgart.deresearchgate.net
Deactivating Groups : Electron-withdrawing groups (e.g., nitro, carbonyl groups) decrease the electron density of the aromatic ring, making it less reactive. youtube.com These groups are generally meta-directors. Aromatic compounds that are highly deactivated may not react at all in Friedel-Crafts acylation. sigmaaldrich.com
The table below summarizes the expected regiochemical outcome for the Friedel-Crafts acylation of various aromatic substrates with an acylating agent like 4-chlorobenzenebutanoyl chloride.
| Aromatic Substrate | Substituent Type | Directing Effect | Expected Major Product(s) |
| Toluene | Activating (Alkyl) | ortho, para | 2- and 4-Acyltoluene |
| Anisole | Activating (Alkoxy) | ortho, para | 2- and 4-Acylanisole |
| Chlorobenzene (B131634) | Deactivating (Halogen) | ortho, para | 2- and 4-Acylchlorobenzene |
| Nitrobenzene | Deactivating (Nitro) | meta | 3-Acylnitrobenzene (reaction is very slow) |
Table 1: Regioselectivity in Friedel-Crafts Acylation. The table illustrates the directing effects of common substituents on the incoming acyl group.
The electrophilic carbonyl carbon of 4-chlorobenzenebutanoyl chloride readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions. A prominent example is its reaction with amines to form amides.
The reaction of 4-chlorobenzenebutanoyl chloride with primary or secondary amines is a vigorous process that yields N-substituted amides. savemyexams.comchemistrystudent.com This transformation proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com
The general mechanism involves two main stages:
Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info This leads to the formation of a tetrahedral intermediate where the π-bond of the carbonyl group breaks, and the oxygen atom acquires a negative charge. chemguide.co.ukdocbrown.info
Elimination : The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Simultaneously, the chloride ion, being a good leaving group, is expelled. chemguide.co.uk A base, often a second equivalent of the amine, then removes a proton from the nitrogen atom to give the final, neutral amide product and an ammonium (B1175870) salt. chemistrystudent.comsavemyexams.com
This reaction is fundamental in the synthesis of various pharmaceutical compounds. For instance, related acyl chlorides like 4-chlorobenzoyl chloride are used to synthesize intermediates for drugs like bezafibrate (B1666932) by reacting with amines such as tyramine. researchgate.netgoogle.com Similarly, butanamide structures are central to molecules like Loperamide. chemicalbook.com
The table below presents examples of amidation reactions involving acyl chlorides and various amines, showcasing typical conditions and outcomes.
| Acyl Chloride | Amine | Base/Solvent | Product | Yield (%) | Reference |
| 4-Chlorobenzoyl chloride | Tyramine | Pyridine (B92270) | N-(4-chlorobenzoyl)-tyramine | 70.2 | google.com |
| 4-Chlorobenzoyl chloride | Tyramine | Ethanol/KOH | N-(4-chlorobenzoyl)-tyramine | 90.8 | google.com |
| Chloroacetyl chloride | Aniline | DBU/THF | N-Phenyl-2-chloroacetamide | 95 | researchgate.net |
| 1-Adamantoyl chloride | 4-Chloroaniline | Toluene | N-(4-chlorophenyl)-1-admantanecarboxamide | 83.3 | researchgate.net |
Table 2: Research Findings on Amidation Reactions. This table provides examples of amide synthesis from various acyl chlorides and amines, highlighting the reaction conditions and reported yields.
Reactivity with Nucleophilic Species
Esterification Reactions
The reaction of Benzenebutanoyl chloride, 4-chloro- with alcohols or phenols is a primary method for the synthesis of corresponding esters. This transformation is a type of nucleophilic acyl substitution. chemistrysteps.com Due to the high reactivity of the acyl chloride functional group, these reactions are typically rapid and exothermic, often occurring readily at room temperature. libretexts.orgchemguide.co.uk This provides an advantage over the alternative Fischer esterification (reacting a carboxylic acid with an alcohol), which requires heat, a catalyst, and is a reversible equilibrium, often resulting in incomplete conversion. libretexts.orgchemguide.co.uk
The generally accepted mechanism for this esterification is a two-stage process known as nucleophilic addition-elimination. chemistrystudent.comchemguide.co.ukyoutube.com
Nucleophilic Addition: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride by a lone pair of electrons from the oxygen atom of the alcohol or phenol. chemguide.co.ukyoutube.com The high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon makes it highly electron-deficient and susceptible to attack. chemistrystudent.com This initial attack breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the oxygen of the attacking alcohol. youtube.com
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion is expelled as a leaving group. chemguide.co.ukyoutube.com The chloride ion then acts as a base, abstracting the proton from the oxonium ion to yield the final ester product and hydrogen chloride (HCl) gas. chemguide.co.ukyoutube.com A base like pyridine is sometimes added to neutralize the HCl byproduct. chemistrysteps.com
(4-Cl-C₆H₄)-(CH₂)₃-COCl + R-OH → (4-Cl-C₆H₄)-(CH₂)₃-COOR + HCl
The reaction with phenols is analogous but can be slightly less vigorous because the reactivity of the phenolic -OH group is moderated by the adjacent benzene (B151609) ring. libretexts.org
Theoretical and Computational Investigations of Reaction Mechanisms
To gain deeper insight into the reaction dynamics of Benzenebutanoyl chloride, 4-chloro-, theoretical and computational methods are employed. These studies can elucidate transient structures and energetic landscapes that are difficult to observe experimentally.
Transition State Analysis
Transition state analysis involves the computational modeling of the high-energy transition state structure that exists fleetingly between reactants and intermediates or between intermediates and products. For the esterification of an acyl chloride, a key transition state occurs as the nucleophilic alcohol attacks the carbonyl carbon.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to determine the geometry and energy of these transition states. nih.gov By mapping the reaction pathway, computational chemists can understand the structural changes that occur during the reaction, such as bond lengths and angles. chemeurope.com For instance, in the nucleophilic addition step, the transition state would feature a partially formed O-C bond (from the alcohol) and a partially broken C=O pi bond. Analysis of the vibrational frequencies of the calculated transition state structure confirms it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Quantum Chemical Studies on Reaction Energetics
For the reaction of Benzenebutanoyl chloride, 4-chloro-, these studies can reveal:
The energy of the reactants, the tetrahedral intermediate, the transition states, and the final products.
The activation energy for both the nucleophilic addition and the elimination steps.
Studies on related acyl chlorides have shown that the initial photoexcitation can lead to different reaction pathways depending on the energy and environment, such as dissociation or elimination. acs.org Computational models like RRKM (Rice-Ramsperger-Kassel-Marcus) theory can be used to predict reaction rates at different temperatures based on the calculated potential energy surface. nih.gov These computational insights are crucial for understanding reaction selectivity and optimizing reaction conditions.
The table below illustrates the type of data that can be obtained from quantum chemical studies for a representative acyl chloride reaction.
| Reaction Step | Calculated Parameter | Illustrative Value (kcal/mol) |
| Reactants → Transition State 1 | Activation Energy | +10 to +15 |
| Reactants → Intermediate | Enthalpy Change | -5 to -10 |
| Intermediate → Transition State 2 | Activation Energy | +5 to +8 |
| Intermediate → Products | Enthalpy Change | -20 to -30 |
| Overall Reaction | Net Enthalpy | -25 to -40 |
Note: These are illustrative values for a typical acyl chloride esterification.
Kinetic Studies of Reactions Involving Benzenebutanoyl chloride, 4-chloro-
Kinetic studies measure the rate at which a reaction proceeds and provide experimental evidence for the proposed reaction mechanism.
Reaction Rate Determination
The rate of reaction for Benzenebutanoyl chloride, 4-chloro-, can be determined by monitoring the change in concentration of a reactant or product over time. youtube.com This is often achieved using spectroscopic techniques. For example, stopped-flow FT-IR spectroscopy can be used to track the disappearance of the acyl chloride carbonyl peak or the appearance of the ester carbonyl peak. nih.gov
The rate of reaction is influenced by several factors, including the concentration of the reactants, temperature, and the solvent. The general rate expression is given by:
Rate = k[Benzenebutanoyl chloride, 4-chloro-]^x[Alcohol]^y
Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. youtube.com Experimental data is used to determine these orders. For example, by doubling the concentration of the acyl chloride while keeping the alcohol concentration constant and observing the effect on the initial reaction rate, the order 'x' can be found. youtube.com Rate constants for reactions involving chlorine atom radicals with various organic molecules are often in the range of 10⁸–10⁹ mol⁻¹ dm³ s⁻¹. researchgate.net
The following interactive table shows hypothetical experimental data used to determine the reaction order.
| Experiment | [Acyl Chloride] (M) | [Alcohol] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |
From this data, comparing Experiment 2 to 1 shows that doubling the acyl chloride concentration doubles the rate, so the reaction is first order in acyl chloride (x=1). Comparing Experiment 3 to 1 shows that doubling the alcohol concentration also doubles the rate, indicating the reaction is also first order in alcohol (y=1).
Mechanistic Rate Law Derivations (e.g., Langmuir-Hinshelwood-Hougen-Watson type)
The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is a sophisticated rate law derivation typically used for fluid-solid catalytic reactions. inl.govuomus.edu.iq It accounts for the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. uomus.edu.iqnumberanalytics.com The general form of an LHHW rate equation is:
Rate = (kinetic term × driving force term) / (adsorption term)
While the LHHW model is powerful for heterogeneous catalysis, the solution-phase esterification of Benzenebutanoyl chloride, 4-chloro- is a homogeneous reaction. Therefore, its kinetics are more commonly described by a simpler power-law model derived directly from the mechanism, as shown in the previous section. uomus.edu.iq
The derivation for a homogeneous reaction assumes that one step is the rate-determining step (RDS). In the nucleophilic addition-elimination mechanism, if the initial nucleophilic attack is the slow step, the rate law would be:
Rate = k [Acyl Chloride] [Alcohol]
This aligns with the experimental findings illustrated in the table above. This rate law indicates that the reaction is bimolecular, involving a collision between one molecule of the acyl chloride and one molecule of the alcohol in the rate-determining step.
Catalysis in Transformations Involving Benzenebutanoyl Chloride, 4 Chloro
Lewis Acid Catalysis
Lewis acid catalysis is the most conventional and widely studied method for activating acyl chlorides like benzenebutanoyl chloride, 4-chloro-, for electrophilic aromatic substitution. The fundamental role of the Lewis acid is to coordinate with the chlorine atom of the acyl chloride, thereby generating a highly electrophilic acylium ion, which can then undergo intramolecular attack by the appended phenyl ring.
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂)
Traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) have long been the cornerstone of Friedel-Crafts acylation reactions. chemguide.co.ukmasterorganicchemistry.com In the context of benzenebutanoyl chloride, 4-chloro-, these catalysts are primarily used to facilitate intramolecular cyclization.
The mechanism begins with the interaction between the Lewis acid (e.g., AlCl₃) and the acyl chloride. The Lewis acid accepts a lone pair of electrons from the chlorine atom of the acyl group, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This highly reactive electrophile is then attacked by the electron-rich benzene (B151609) ring in an intramolecular fashion to form a six-membered ring, a key step in synthesizing tetralone structures. A notable example is the intramolecular Friedel-Crafts acylation of the structurally similar 4-phenyl butanoyl chloride, which cyclizes in the presence of AlCl₃ to produce α-tetralone. blogspot.com
However, the use of these traditional catalysts is not without significant drawbacks. The reaction typically requires stoichiometric amounts of the Lewis acid because the catalyst complexes with the resulting ketone product, deactivating it. organic-chemistry.org This necessitates a hydrolytic workup step to release the product, which consumes the catalyst and generates substantial amounts of corrosive and environmentally hazardous waste. researchgate.net
Table 1: Comparison of Traditional Lewis Acids in Intramolecular Acylation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| AlCl₃ | Anhydrous conditions, often in solvents like CS₂ or nitrobenzene | High reactivity, cost-effective | Stoichiometric amounts required, difficult to handle, generates significant waste |
| FeCl₃ | Similar to AlCl₃, can be used in ionic liquids researchgate.net | Less reactive but also less moisture-sensitive than AlCl₃ | Often requires stoichiometric quantities, catalyst recovery is problematic |
| ZnCl₂ | Milder catalyst, may require higher temperatures | Lower reactivity can sometimes lead to higher selectivity | Often less efficient than AlCl₃ or FeCl₃, stoichiometric use is common |
Emerging Lewis Acid Catalysts (e.g., Copper Triflate, MoO₂Cl₂, Sc(OTf)₃)
To overcome the limitations of traditional Lewis acids, research has focused on developing more efficient, recyclable, and environmentally benign catalytic systems. Metal triflates and other novel Lewis acids have emerged as powerful alternatives.
Scandium(III) triflate (Sc(OTf)₃) is a highly effective, water-stable Lewis acid catalyst that can be used in catalytic amounts for Friedel-Crafts reactions. acs.org Unlike AlCl₃, Sc(OTf)₃ is not consumed during the reaction and can be recovered and reused, making it a "green" alternative. acs.orgnih.gov Its high catalytic activity has been demonstrated in various acylation and alkylation reactions, often proceeding smoothly in solvents like nitromethane. rsc.orgacs.org The catalytic activity can sometimes be further enhanced by the addition of co-catalysts like lithium perchlorate. oup.com
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has been identified as a novel and highly efficient catalyst for Friedel-Crafts acylation, capable of functioning under solvent-free conditions. researchgate.netias.ac.in It acts as an amphoteric catalyst, facilitating the reaction with high chemoselectivity. ias.ac.in Furthermore, molybdenum oxide impregnated with AlCl₃ has been developed as a reusable, heterogeneous nano-catalyst, combining high activity with ease of separation. nih.gov
Copper(II) triflate (Cu(OTf)₂) is another powerful and versatile Lewis acid. wikipedia.org It is known to catalyze a range of organic transformations, including Friedel-Crafts reactions, often with high efficiency. iitk.ac.insigmaaldrich.com Its utility in promoting asymmetric reactions makes it particularly valuable for the synthesis of chiral molecules. iitk.ac.in
Table 2: Performance of Emerging Lewis Acid Catalysts
| Catalyst | Key Features | Typical Loading | Recyclability |
|---|---|---|---|
| Sc(OTf)₃ | Water-stable, high activity, reusable acs.orgnih.gov | 1-10 mol% rsc.orgoup.com | Yes, recoverable from aqueous phase acs.org |
| MoO₂Cl₂ | Efficient under solvent-free conditions, chemoselective researchgate.netias.ac.in | 20 mol% researchgate.net | Can be used in heterogeneous forms for recycling nih.gov |
| Cu(OTf)₂ | Powerful Lewis acid, effective in various reactions including asymmetric synthesis iitk.ac.insigmaaldrich.com | Catalytic amounts | Yes |
Brønsted Acid Catalysis (e.g., Trifluoromethanesulfonic Acid)
Strong Brønsted acids provide an alternative pathway for initiating Friedel-Crafts acylation. Trifluoromethanesulfonic acid (TfOH), a superacid, is a prominent example and is often superior to many Lewis acids in catalytic activity. It can protonate the acyl chloride, increasing its electrophilicity and enabling the cyclization of substrates like benzenebutanoyl chloride, 4-chloro-.
Other strong acids, such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA), are also classical reagents used for intramolecular Friedel-Crafts cyclizations to form 5- and 6-membered rings. masterorganicchemistry.com However, these acids are highly corrosive and can be difficult to handle, particularly the viscous PPA. masterorganicchemistry.com While effective, the harsh conditions and difficulties in separation and catalyst recovery limit their application on an industrial scale compared to emerging solid acid catalysts.
Heterogeneous Catalysis
The shift towards green chemistry has spurred the development of heterogeneous catalytic systems, which offer significant advantages in terms of catalyst separation, recovery, and reuse, thereby minimizing waste. These catalysts are typically solid materials with acidic sites on their surface that can promote the desired transformation.
Solid Acid Catalysts (e.g., Sulfated Zirconia)
Solid acid catalysts represent a major advancement in environmentally friendly acylation reactions. Sulfated zirconia (SZ) has emerged as a highly efficient and reusable solid superacid for various acid-catalyzed reactions, including Friedel-Crafts acylation. Its strong surface acidity allows it to effectively catalyze the cyclization of benzenebutanoyl chloride, 4-chloro-, while its solid nature permits easy separation from the reaction mixture by simple filtration.
Other solid materials have also been explored as catalysts for acylation, including:
Zeolites: These microporous aluminosilicates possess strong acid sites and shape-selective properties.
Zinc Oxide (ZnO): Has been demonstrated as a simple and effective catalyst for Friedel-Crafts acylation. organic-chemistry.org
Metal-impregnated oxides: As mentioned earlier, AlCl₃ impregnated on molybdenum oxide provides a robust, recyclable catalyst. nih.gov
Recyclable Catalytic Systems
The principle of recyclability is a key theme in modern catalysis and is not limited to solid acids. Several of the aforementioned systems are designed with this feature in mind:
Metal Triflates: Catalysts like Sc(OTf)₃ are particularly noted for their ease of recovery from aqueous solutions and subsequent reuse without significant loss of activity. acs.orgnih.gov
Heterogeneous Catalysts: Solid catalysts such as sulfated zirconia and zeolites are inherently recyclable by filtration.
Ionic Liquids: These salts, which are liquid at low temperatures, can serve as recyclable reaction media. For instance, iron(III) chloride has been used as a catalyst for Friedel-Crafts acylation in tunable aryl alkyl ionic liquids, creating a robust system where the catalyst and solvent can be reused. researchgate.net
This focus on recyclable systems is crucial for developing sustainable industrial processes for the production of fine chemicals derived from benzenebutanoyl chloride, 4-chloro-.
Solvent-Free and Environmentally Benign Catalytic Approaches
The quest for greener chemical processes has led to the exploration of various strategies to minimize waste and avoid the use of hazardous substances. In the context of reactions involving acyl chlorides like Benzenebutanoyl chloride, 4-chloro-, two prominent approaches have emerged: the use of reusable solid acid catalysts and the implementation of solvent-free reaction conditions, often facilitated by microwave irradiation or the use of ionic liquids.
Heterogeneous Catalysis: The Power of Reusable Solid Acids
Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and environmentally detrimental waste. chemguide.co.ukchemguide.co.ukchemguide.co.uk A more sustainable alternative lies in the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste and improving the economic viability of the process.
Zeolites , particularly in their protonated form (e.g., H-Beta), have shown considerable promise as catalysts for Friedel-Crafts acylation. blogspot.comchemguide.co.uk Their well-defined microporous structure can offer shape-selectivity, while their acidic sites can effectively catalyze the acylation reaction. Research on the acylation of various aromatic compounds has demonstrated the potential of zeolites to facilitate these transformations under solvent-free conditions.
Metal oxides , such as zinc oxide (ZnO), have also been investigated as robust and reusable catalysts for Friedel-Crafts acylation. Zinc oxide is an inexpensive, non-toxic, and environmentally friendly option that can catalyze the acylation of arenes with acyl chlorides at room temperature under solvent-free conditions.
The following table summarizes representative research findings on solvent-free Friedel-Crafts acylation using solid acid catalysts with substrates analogous to Benzenebutanoyl chloride, 4-chloro-.
| Acylating Agent | Aromatic Substrate | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Acetyl chloride | Anisole | Zeolite Hβ | Solvent-free, 100°C | 4-Methoxyacetophenone | 95 | |
| Acetyl chloride | Veratrole | Zeolite Hβ | Solvent-free, 120°C | 3,4-Dimethoxyacetophenone | 92 | |
| Benzyl chloride | Toluene (B28343) | Zeolite Hβ | Solvent-free, 100°C | p-Benzyltoluene | 85 | |
| Acetyl chloride | Anisole | Zinc Oxide | Solvent-free, rt | 4-Methoxyacetophenone | 98 | |
| Propanoyl chloride | Anisole | Iron(III) chloride | Solvent-free, rt | 4-Propionylanisole | 90 |
This table presents data from studies on analogous compounds to illustrate the potential of these methods for Benzenebutanoyl chloride, 4-chloro-.
Intramolecular Transformations: A Pathway to Cyclic Ketones
Benzenebutanoyl chloride, 4-chloro- possesses the structural requisites for an intramolecular Friedel-Crafts acylation, a reaction that can lead to the formation of a cyclic ketone. An analogous reaction, the intramolecular cyclization of 4-phenyl butanoyl chloride in the presence of aluminum chloride, yields α-tetralone. This suggests that under appropriate catalytic conditions, Benzenebutanoyl chloride, 4-chloro- could cyclize to form 7-chloro-α-tetralone. The development of solvent-free or solid-acid catalyzed versions of this intramolecular reaction would represent a significant advancement in the green synthesis of tetralone derivatives.
The Role of Ionic Liquids and Microwave Irradiation
Ionic liquids , which are salts with low melting points, have been explored as both solvents and catalysts for Friedel-Crafts reactions. Their negligible vapor pressure and thermal stability make them attractive alternatives to volatile organic solvents. Iron(III) chloride dissolved in certain ionic liquids has been shown to be an effective catalytic system for Friedel-Crafts acylation. chemguide.co.uk
Microwave-assisted synthesis offers another avenue for environmentally benign transformations. Microwave heating can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. This technique has been successfully applied to various organic syntheses and holds potential for the catalytic transformations of Benzenebutanoyl chloride, 4-chloro-.
Applications of Benzenebutanoyl Chloride, 4 Chloro in Advanced Organic Synthesis
Construction of Functionalized Aromatic Systems
The reactivity of the acyl chloride group makes Benzenebutanoyl chloride, 4-chloro- an excellent reagent for introducing a 4-(4-chlorophenyl)-4-oxobutyl group onto aromatic rings through electrophilic substitution.
Synthesis of Ketone Intermediates via Friedel-Crafts Acylation
A primary application of Benzenebutanoyl chloride, 4-chloro- is in Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction. chemguide.co.ukyoutube.comyoutube.com In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an aryl ketone. youtube.comblogspot.com This method is highly effective for attaching the butanoyl chain to various aromatic substrates, creating complex ketone intermediates without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylations. blogspot.commasterorganicchemistry.com
The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.com Subsequent loss of a proton re-establishes aromaticity and yields the ketone product. youtube.com The presence of the chlorine atom on the phenyl ring of the acyl chloride generally directs the acylation to the ortho and para positions of the substrate ring, particularly when the substrate itself is substituted. blogspot.com For example, the acylation of chlorobenzene (B131634) would yield a mixture of ortho and para substituted products. blogspot.com
An interesting variation is intramolecular Friedel-Crafts acylation. For instance, a related compound, 4-phenyl butanoyl chloride, can undergo an internal cyclization reaction in the presence of AlCl₃ to produce α-tetralone, demonstrating the utility of such structures in building polycyclic systems. blogspot.com
Table 1: Examples of Friedel-Crafts Acylation using Acyl Chlorides
| Substrate | Acylating Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | Phenylethanone | chemguide.co.uk |
| Benzene | Propanoyl chloride | AlCl₃ | Ethyl phenyl ketone | blogspot.com |
| Chlorobenzene | Benzoyl chloride | CF₃SO₃H | 2- and 4-Chlorobenzophenone | |
| Anisole | Anisole is reacted with an acyl halide in the presence of anhydrous AlCl₃ to obtain acyl substituted anisole. | AlCl₃ | Ortho- and para-methoxy acetophenone | blogspot.com |
Subsequent Transformations to Alkyl Derivatives (e.g., reduction of ketones)
The ketone intermediates synthesized via Friedel-Crafts acylation are valuable because the carbonyl group can be readily transformed into other functional groups. A common and important transformation is the complete reduction of the ketone to a methylene (B1212753) (CH₂) group, converting the aryl ketone into an alkyl-substituted aromatic compound. chemguide.co.ukmasterorganicchemistry.com This two-step sequence of acylation followed by reduction is a superior strategy for synthesizing straight-chain alkylbenzenes, avoiding the rearrangements often seen in direct alkylation. masterorganicchemistry.com
Several classic methods are employed for this reduction:
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. chemguide.co.uk It is particularly effective for reducing aromatic ketones. masterorganicchemistry.com
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. masterorganicchemistry.com The driving force is the conversion of hydrazine to nitrogen gas. masterorganicchemistry.com It is suitable for compounds that are sensitive to the strong acid used in the Clemmensen reduction.
Catalytic Hydrogenation: Ketones can also be reduced using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), often under high pressure and temperature. masterorganicchemistry.com This method can sometimes be stopped at the secondary alcohol stage under milder conditions. chemguide.co.ukmasterorganicchemistry.com
Table 2: Common Methods for the Reduction of Aryl Ketones
| Reduction Method | Typical Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), conc. HCl | Heat | Acidic conditions; good for aryl ketones. | chemguide.co.ukmasterorganicchemistry.com |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH, ethylene (B1197577) glycol | High temperature (e.g., ~200 °C) | Basic conditions; avoids acid-sensitive groups. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High pressure, high temperature | Can sometimes yield alcohols as intermediates. | masterorganicchemistry.com |
Role as a Synthetic Synthon for Diverse Molecular Architectures
Beyond simple acylation, Benzenebutanoyl chloride, 4-chloro- acts as a versatile synthon, or building block, for a wide range of more complex molecular structures. Its reaction with various nucleophiles allows for the introduction of the 4-chlorobenzoylbutanoyl moiety into different chemical scaffolds.
For example, its hydrolysis leads to the corresponding carboxylic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid. matrix-fine-chemicals.com This acid and its derivatives are themselves useful intermediates. For instance, bromination can yield compounds like 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. bldpharm.com These multifunctional compounds, containing a ketone, a carboxylic acid, and halogen atoms, offer multiple points for further chemical elaboration, enabling the synthesis of complex heterocyclic compounds or other targeted molecular architectures. The methyl ester derivative, 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester, is also commercially available and used as a building block. sigmaaldrich.com
Potential in Polymer and Material Science Research
The dual functionality of Benzenebutanoyl chloride, 4-chloro- suggests its potential utility in polymer and material science. The acyl chloride group is highly reactive toward nucleophiles like alcohols and amines, which are common functional groups in monomers used for step-growth polymerization. This allows it to be incorporated into polyesters and polyamides, introducing the 4-chlorophenyl group as a pendant moiety along the polymer backbone.
The presence of the chlorine atom can modify the properties of the resulting polymer, potentially enhancing thermal stability, flame retardancy, or altering its solubility and refractive index. While direct polymerization of Benzenebutanoyl chloride, 4-chloro- is not widely documented, related chlorinated aromatic compounds have been used to create novel polymers. For example, polymerization of 4-chloro-1,3-benzenedithiol can produce hyperbranched polymeric materials with unique solubility properties. researchgate.net Similarly, Friedel-Crafts alkylation has been employed as a method to cap the end-groups of polymers like poly(4-acetoxystyrene), creating chlorine-free materials with improved stability for applications such as photoresists. researchgate.net This demonstrates the principle of using chlorinated reagents to control polymer structure and properties.
Derivatization for Analytical Characterization
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for separation and detection. Acyl chlorides are effective derivatizing agents for compounds containing amine and hydroxyl groups. The reaction converts these polar, often non-volatile, compounds into less polar, more volatile esters and amides, which are more amenable to analysis by techniques like gas chromatography (GC).
Benzoyl chloride, a related compound, is widely used to label various neurologically relevant compounds, including amino acids and catecholamines, prior to analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This derivatization improves chromatographic retention and enhances detection sensitivity. nih.gov
By analogy, Benzenebutanoyl chloride, 4-chloro- can serve a similar purpose. The introduction of the 4-chlorophenylbutanoyl group would significantly increase the molecular weight of the analyte and provide a distinct chemical tag. The presence of the chlorine atom is particularly advantageous for mass spectrometry, as it imparts a characteristic isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes), which can aid in the identification and confirmation of the derivatized analyte. Furthermore, analytical methods for determining chloride content in various matrices, such as titrimetric and chromatographic techniques, are well-established for sample characterization. cdc.govscispace.com
Analytical Methodologies for Research on Benzenebutanoyl Chloride, 4 Chloro
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of Benzenebutanoyl chloride, 4-chloro-, and its related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of Benzenebutanoyl chloride, 4-chloro-, particularly due to its applicability to a wide range of organic molecules. Given the reactive nature of acyl chlorides, specific considerations in method development are crucial. americanpharmaceuticalreview.com
The development of a robust HPLC method for Benzenebutanoyl chloride, 4-chloro- involves careful selection of the stationary phase, mobile phase, and other chromatographic conditions to achieve optimal separation and resolution.
Due to the compound's moderate polarity, reversed-phase HPLC is the method of choice. A C18 or C8 column is typically employed as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer solution. Gradient elution is often preferred to ensure the efficient separation of the main compound from any potential impurities, which may have a wide range of polarities.
For instance, a suitable gradient could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration. This would allow for the elution of more polar impurities first, followed by the target compound and then any less polar impurities. The flow rate is typically maintained around 1.0 mL/min, and the column temperature is often controlled to ensure reproducibility.
To mitigate the high reactivity of the acyl chloride group, which can lead to on-column degradation, derivatization can be employed. nih.gov Reaction with a suitable agent, such as an amine or an alcohol, converts the acyl chloride to a more stable amide or ester, respectively, which can then be readily analyzed by reversed-phase HPLC. nih.govresearchgate.net
Below is a table summarizing a potential HPLC method for the analysis of Benzenebutanoyl chloride, 4-chloro-.
Table 1: Illustrative HPLC Method Parameters for Benzenebutanoyl chloride, 4-chloro- Analysis| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
UV absorption is a common and effective detection method for Benzenebutanoyl chloride, 4-chloro- due to the presence of the chlorophenyl chromophore. The aromatic ring with the chlorine substituent exhibits characteristic UV absorbance. The maximum absorption wavelength (λmax) for compounds containing a 4-chlorophenyl group is typically in the range of 220-240 nm. researchgate.netresearchgate.net Therefore, a UV detector set at approximately 230 nm would provide good sensitivity for the detection of Benzenebutanoyl chloride, 4-chloro-.
The UV spectrum of the 4-chlorophenyl moiety is influenced by the electronic transitions within the benzene (B151609) ring. The chlorine atom, being an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. shimadzu.com The intensity of the absorption is generally sufficient for quantitative analysis at typical concentration levels.
For trace analysis or in complex matrices where specificity is a concern, a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be used. These detectors provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While acyl chlorides can be reactive, GC-MS can be successfully employed for the analysis of Benzenebutanoyl chloride, 4-chloro-, often with a derivatization step to enhance stability and chromatographic performance. rsc.org
The compound can be analyzed directly if care is taken to use a well-deactivated injector liner and a suitable column. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. The oven temperature program would be optimized to ensure good separation from any impurities.
Derivatization is a common strategy to improve the analysis of acyl chlorides by GC-MS. Reaction with an alcohol, such as methanol or ethanol, in the presence of a base, will convert the acyl chloride to its corresponding ester. These esters are typically more volatile and less reactive than the parent acyl chloride, leading to better peak shapes and reproducibility. rsc.org
The mass spectrometer provides both qualitative and quantitative information. In full-scan mode, it generates a mass spectrum that is a fingerprint of the molecule, allowing for its identification. The fragmentation pattern of Benzenebutanoyl chloride, 4-chloro- would be expected to show a molecular ion peak, as well as characteristic fragments resulting from the loss of a chlorine atom, the butanoyl side chain, and cleavage of the aromatic ring. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Benzenebutanoyl chloride, 4-chloro-. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a primary tool for the unambiguous determination of the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Benzenebutanoyl chloride, 4-chloro-.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the 4-chlorophenyl ring would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons of the butanoyl chain would appear as multiplets in the aliphatic region. The methylene (B1212753) group adjacent to the carbonyl group would be the most deshielded of the aliphatic protons, appearing at a higher chemical shift.
The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon would be highly deshielded, appearing at a chemical shift of around 170 ppm. The carbons of the aromatic ring would appear in the region of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the butanoyl chain would appear in the aliphatic region of the spectrum.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for Benzenebutanoyl chloride, 4-chloro-.
Table 2: Predicted ¹H NMR Chemical Shifts for Benzenebutanoyl chloride, 4-chloro-| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to Cl) | 7.35 | Doublet |
| Aromatic (meta to Cl) | 7.20 | Doublet |
| -CH₂- (alpha to CO) | 2.95 | Triplet |
| -CH₂- (beta to CO) | 2.75 | Triplet |
| -CH₂- (gamma to CO) | 2.05 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for Benzenebutanoyl chloride, 4-chloro-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 173.0 |
| Aromatic (C-Cl) | 138.0 |
| Aromatic (C-H ortho to Cl) | 133.0 |
| Aromatic (C-H meta to Cl) | 129.0 |
| Aromatic (C-C) | 130.0 |
| -CH₂- (alpha to CO) | 45.0 |
| -CH₂- (beta to CO) | 34.0 |
| -CH₂- (gamma to CO) | 26.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies that correspond to the vibrational energies of their bonds.
For Benzenebutanoyl chloride, 4-chloro-, the key functional groups are the acyl chloride, the para-substituted aromatic ring, and the aliphatic chain. The expected vibrational frequencies for these groups are detailed below.
Key Functional Group Vibrations:
Acyl Chloride (R-CO-Cl): The carbonyl (C=O) stretching vibration in acyl chlorides is one of the most intense and characteristic bands in the IR spectrum. It typically appears at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. This strong absorption is expected in the range of 1785-1815 cm⁻¹.
Aromatic Ring (C₆H₄): The presence of a para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of peaks in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant for determining the substitution pattern; for a 1,4-disubstituted (para) ring, a strong band is expected between 800-860 cm⁻¹.
Alkyl Chain (-CH₂-): The methylene groups in the butanoyl chain will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.
Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations are found in the fingerprint region of the spectrum. The aryl C-Cl stretch is anticipated in the 1080-1100 cm⁻¹ range, while the acyl chloride C-Cl stretch will also contribute to the complex pattern in the lower frequency region, typically between 550-750 cm⁻¹.
The Raman spectrum provides complementary information. While the polar carbonyl group gives a strong IR signal, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.
Predicted Spectroscopic Data for Benzenebutanoyl Chloride, 4-Chloro-
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |
| Carbonyl (C=O) | 1785 - 1815 (Strong) | 1785 - 1815 (Moderate) | Stretching |
| Aromatic C-H | 3030 - 3100 (Moderate) | 3030 - 3100 (Strong) | Stretching |
| Aliphatic C-H | 2850 - 2960 (Moderate) | 2850 - 2960 (Moderate) | Stretching |
| Aromatic C=C | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Strong) | Ring Stretching |
| Aliphatic C-H Bend | 1450 - 1470 (Moderate) | 1450 - 1470 (Weak) | Scissoring |
| Aromatic C-H Bend | 800 - 860 (Strong) | 800 - 860 (Weak) | Out-of-plane |
| Aryl C-Cl | 1080 - 1100 (Moderate) | 1080 - 1100 (Strong) | Stretching |
| Acyl C-Cl | 550 - 750 (Strong) | 550 - 750 (Moderate) | Stretching |
Note: The predicted values are based on established correlation tables and data from analogous compounds. Actual experimental values may vary slightly.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
For Benzenebutanoyl chloride, 4-chloro-, the molecular formula is C₁₀H₁₀Cl₂O. The exact molecular weight can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Molecular Ion and Isotopic Pattern:
Due to the presence of two chlorine atoms, the mass spectrum of Benzenebutanoyl chloride, 4-chloro- will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will show three peaks:
[M]⁺: Contains two ³⁵Cl atoms.
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Contains two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for Benzenebutanoyl chloride, 4-chloro- are predicted to include:
Loss of Cl radical: Cleavage of the acyl chloride C-Cl bond to form the [M-Cl]⁺ acylium ion. This is often a prominent peak.
Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.
Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the butanoyl chain, leading to the formation of a stable chlorotropylium or related benzylic cation.
McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Table of Predicted Mass Spectrometry Fragments for Benzenebutanoyl Chloride, 4-Chloro-
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |
| 200/202/204 | [C₁₀H₁₀Cl₂O]⁺ | Molecular Ion (M⁺) |
| 165/167 | [C₁₀H₁₀ClO]⁺ | Loss of Cl from acyl chloride |
| 137/139 | [C₉H₁₀Cl]⁺ | Loss of CO from [M-Cl]⁺ |
| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the butanoyl chain |
Note: The m/z values are given for the ions containing the ³⁵Cl isotope. Corresponding peaks will be observed at m/z+2 and m/z+4 for fragments containing one or two chlorine atoms, respectively.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes and Processes
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present significant environmental and safety challenges. google.com Similarly, the Friedel-Crafts acylation, a key reaction for producing the precursors to this compound, has historically relied on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to large volumes of corrosive waste. chemicalbook.com Future research is critically aimed at developing greener and more sustainable manufacturing processes.
A significant challenge lies in replacing hazardous chlorinating agents. Research into greener alternatives for converting carboxylic acids to acyl chlorides is ongoing. One promising avenue is the use of novel reagents that minimize harsh byproducts. For instance, methods that avoid traditional, highly reactive chemicals are being explored. Another approach involves the development of catalytic, rather than stoichiometric, chlorination methods, which would drastically reduce waste.
In the context of the Friedel-Crafts reaction needed to form the carbon skeleton, a major goal is to move away from conventional Lewis acids. Green chemistry initiatives have led to the exploration of solvent-free reaction conditions and the use of alternative energy sources. chemicalbook.com Microwave-assisted synthesis, for example, has been shown to dramatically shorten reaction times and improve yields in Friedel-Crafts acylations. chemicalbook.comgoogle.com The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, as both the solvent and catalyst is another innovative and sustainable strategy being developed. google.com These solvents can often be recycled, further enhancing the environmental credentials of the synthesis. google.com
Future work on Benzenebutanoyl chloride, 4-chloro- will likely focus on integrating these green principles. This could involve a two-step, one-pot synthesis where a 4-chlorophenyl-substituted precursor is first formed via a solid acid-catalyzed Friedel-Crafts reaction, followed by a green chlorination step to yield the final acyl chloride, all while minimizing solvent use and waste generation.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The efficiency and selectivity of the synthesis of Benzenebutanoyl chloride, 4-chloro-, and its precursors are highly dependent on the catalytic system employed. Traditional Friedel-Crafts acylations catalyzed by AlCl₃ are effective but suffer from drawbacks, including the need for more than stoichiometric amounts of the catalyst and the impossibility of its recovery after aqueous workup. chemicalbook.comresearchgate.net This has spurred extensive research into novel catalytic systems that are not only more environmentally friendly but also more selective and efficient.
Heterogeneous Catalysts: A major area of development is the use of solid acid catalysts, which offer significant advantages in terms of easy separation, reusability, and reduced waste. Sulfated zirconia has emerged as a robust and highly active solid superacid catalyst for various reactions, including acylation. nih.govaccscience.com It has been shown to be effective in the acylation of benzene (B151609) with 4-chlorobenzoyl chloride, leading to the selective formation of the desired product. nih.gov The application of such solid acids could be extended to the synthesis of the 4-(4-chlorophenyl)butanoic acid precursor, providing a recyclable and efficient catalytic route. Other heterogeneous catalysts, including certain zeolites and clays, are also being investigated for Friedel-Crafts reactions. mdpi.commdpi.com
Homogeneous Catalysts: In the realm of homogeneous catalysis, water-tolerant Lewis acids represent a significant advancement. Lanthanide triflates (Ln(OTf)₃) have been identified as highly effective and reusable catalysts for Friedel-Crafts acylation. nih.gov They can be used in catalytic amounts and are easily recovered from aqueous media without losing activity. nih.gov Bismuth(III) triflate (Bi(OTf)₃) is another promising "green" catalyst that is water-tolerant and can be recycled. chemicalbook.comgoogle.com Its catalytic activity can often be enhanced with microwave irradiation, leading to rapid reactions and high yields. chemicalbook.com The choice of catalyst can also control regioselectivity; for instance, in the acylation of 3-alkyl-1-(phenylsulfonyl)indoles, AlCl₃ directs acylation to the C-6 position, whereas the greener catalyst bismuth triflate directs it to the C-2 position. sigmaaldrich.com
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the formation of Benzenebutanoyl chloride, 4-chloro- is crucial for optimizing synthetic routes and developing more efficient catalysts. The combination of experimental techniques (such as kinetic studies and in-situ spectroscopy) with computational modeling (primarily Density Functional Theory, DFT) has become a powerful tool for elucidating complex reaction pathways.
Similarly, for the Friedel-Crafts acylation step used to construct the carbon skeleton, combined experimental and theoretical studies are essential. DFT calculations can reveal the nature of the active electrophilic species—whether it is a free acylium ion or a complex between the acylating agent and the Lewis acid catalyst. mdpi.com These studies have shown that the reaction mechanism, including the rate-determining step, can be significantly influenced by the choice of catalyst and solvent. For example, computational studies on reactions catalyzed by metal triflates in deep eutectic solvents have helped to explain the role of both the metal cation and the triflate anion in stabilizing intermediates and lowering the activation energy for C-C bond formation. nih.gov
Future research challenges include applying these advanced methodologies specifically to the synthesis of Benzenebutanoyl chloride, 4-chloro-. This would involve detailed DFT modeling of the reaction pathways using various chlorinating agents and catalytic systems. These computational predictions could then be validated through kinetic experiments, providing a comprehensive understanding that could lead to the rational design of more efficient and selective synthetic processes.
Expanded Scope in Specialized Organic Synthesis and Material Science Applications
As a reactive intermediate, the primary value of Benzenebutanoyl chloride, 4-chloro- lies in its potential for creating more complex molecules. Its future applications will be driven by its successful incorporation into the synthesis of novel compounds with valuable properties in medicine and materials science.
Specialized Organic Synthesis: The 4-(4-chlorophenyl)butanoic acid structural motif is found in several biologically active molecules. For example, derivatives of this structure are investigated as intermediates in the synthesis of pharmaceuticals. Notably, related compounds are precursors for antihistamines and other therapeutic agents. nih.gov The anti-allergy drug Bepotastine, a selective H1 receptor antagonist, contains a 4-chlorophenyl group attached to a piperidine (B6355638) ring via an ether linkage, and its synthesis could potentially involve intermediates derived from 4-(4-chlorophenyl)butanoic acid. nih.gov Furthermore, the anticancer drug Bexarotene, a retinoid X receptor (RXR) agonist, has a complex structure, and synthetic routes to its analogues could utilize building blocks derived from related phenylbutanoic acids. chemicalbook.comnih.gov The acyl chloride functional group of Benzenebutanoyl chloride, 4-chloro- makes it an ideal reagent for forming amide or ester bonds. This opens up possibilities for its use in creating libraries of new compounds for high-throughput screening against various biological targets, including those relevant to cancer, inflammation, and infectious diseases. researchgate.net
Material Science Applications: The bifunctional nature of Benzenebutanoyl chloride, 4-chloro- (a reactive acyl chloride and a stable chlorophenyl group) makes it a candidate for the synthesis of functional polymers. The acyl chloride group can readily participate in condensation polymerization reactions with diamines or diols to form polyamides or polyesters, respectively. The presence of the 4-chlorophenyl side group along the polymer backbone would impart specific properties such as increased thermal stability, flame retardancy, and modified solubility. Future research could explore the synthesis of novel high-performance polymers, such as poly(amide-ester)s, where this compound is used as a key monomer. The pendant chloro-aromatic group could also serve as a handle for post-polymerization modification, allowing for the grafting of other functional groups to create materials with tailored optical, electronic, or biomedical properties.
Q & A
Q. What are the optimal synthetic routes for 4-chlorobenzenebutanoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours . Key considerations:
- Catalyst : Anhydrous AlCl₃ may enhance reactivity in Friedel-Crafts-like pathways .
- Purification : Distillation under reduced pressure (e.g., 105–110°C at 15 mmHg) minimizes thermal decomposition .
- Yield Optimization : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion, monitored by FT-IR (disappearance of –COOH peak at 1700 cm⁻¹) .
Q. How should researchers handle and store 4-chlorobenzenebutanoyl chloride to prevent hydrolysis?
Methodological Answer:
Q. What solvents are compatible with 4-chlorobenzenebutanoyl chloride in electrophilic reactions?
Methodological Answer: The compound is soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and ethers (THF) but reacts violently with protic solvents (H₂O, ROH). For acylation reactions:
- Polar Aprotic Solvents : Dimethylacetamide (DMA) enhances electrophilicity in peptide coupling .
- Low-Temperature Stability : Reactions in THF at –20°C reduce side reactions with sensitive substrates .
Advanced Research Questions
Q. How can thermal degradation pathways of 4-chlorobenzenebutanoyl chloride be analyzed to improve reaction design?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Track mass loss at 150–200°C to identify decomposition products (e.g., HCl, 4-chlorobenzoic acid) .
- Kinetic Studies : Use Arrhenius plots (DSC data) to model activation energy (Eₐ) for degradation .
- Mitigation : Add stabilizers like triphenylphosphine (0.1–0.5 wt%) to scavenge free HCl .
Q. What analytical techniques resolve contradictions in reported reactivity data for 4-chlorobenzenebutanoyl chloride?
Methodological Answer:
- NMR Spectroscopy : Compare ¹H/¹³C shifts in CDCl₃ to detect trace impurities (e.g., unreacted benzoic acid) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify hydrolysis products .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic reactivity at the carbonyl carbon .
Q. How can reaction selectivity be controlled in the acylation of sterically hindered substrates?
Methodological Answer:
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to direct acylation to para positions in aromatic amines .
- Solvent Effects : Low-polarity solvents (toluene) favor monoacylation over diacylation in polyols .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
